molecular formula C8H16ClNS B1458783 Tropine-3-thiol HCl CAS No. 908266-48-8

Tropine-3-thiol HCl

Cat. No.: B1458783
CAS No.: 908266-48-8
M. Wt: 193.74 g/mol
InChI Key: IOTZTIZFEAOBRO-PAFGHYSMSA-N
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Description

Tropine-3-thiol HCl is a useful research compound. Its molecular formula is C8H16ClNS and its molecular weight is 193.74 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tropine-3-thiol Hydrochloride is a derivative of Tropine , an oxidative product of Tropane . Tropane alkaloids are known to possess anticholinergic properties, meaning they can block the neurotransmitter acetylcholine action in the central and peripheral nervous system by binding at either muscarinic and/or nicotinic receptors . Therefore, it is likely that Tropine-3-thiol Hydrochloride may also interact with these receptors.

Mode of Action

Given its structural similarity to other tropane alkaloids, it is plausible that it may also exhibit anticholinergic properties by blocking the action of acetylcholine at muscarinic and/or nicotinic receptors . This interaction can result in various physiological changes, depending on the specific receptor subtype and location within the body.

Biochemical Pathways

Tropane alkaloids, including Tropine, are derived from the amino acid ornithine and acetate units . The biosynthesis of these compounds involves a series of enzymatic reactions, including the formation of N-methylpyrrolinium cation from ornithine . .

Result of Action

Given its potential anticholinergic properties, it may cause a decrease in the activity of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, heart rate, dilation of blood vessels, and secretion of certain hormones and enzymes .

Action Environment

The action, efficacy, and stability of Tropine-3-thiol Hydrochloride could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For instance, Tropine-3-thiol Hydrochloride is hygroscopic and should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTZTIZFEAOBRO-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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